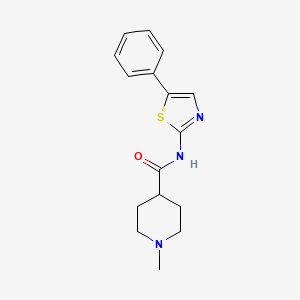

1-Methyl-N-(5-phenylthiazol-2-yl)piperidine-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DS12881479 is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinase 1 (Mnk1). It has an IC50 value of 21 nM, making it highly effective in inhibiting Mnk1 activity . This compound is primarily used in cancer research due to its ability to modulate translation initiation through the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which is known to promote tumorigenesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DS12881479 involves several steps, starting with the preparation of the core structure. The key steps include:

Formation of the core structure: The core structure is synthesized through a series of reactions involving the formation of a heterocyclic ring.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of DS12881479 follows similar synthetic routes but on a larger scale. The process involves:

Scaling up the reactions: The reactions are scaled up to produce larger quantities of the compound.

Optimization of reaction conditions: Reaction conditions are optimized to maximize yield and minimize impurities.

Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

化学反应分析

Types of Reactions

DS12881479 undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert DS12881479 into reduced forms.

Substitution: Substitution reactions can introduce different substituents into the compound.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substituting agents: Such as halogens or alkyl groups for substitution reactions.

Major Products

科学研究应用

Pharmacological Applications

1. Sodium Channel Inhibition

One of the key applications of 1-Methyl-N-(5-phenylthiazol-2-yl)piperidine-4-carboxamide is its role as a sodium channel inhibitor. Sodium channels are critical in the propagation of action potentials in neurons, and their modulation can have profound effects on pain perception and neurological disorders. The compound has been identified as a potential medicament for chronic pain conditions such as:

- Postherpetic Neuralgia

- Osteoarthritis

- Diabetic Neuropathy

- Complex Regional Pain Syndrome (CRPS)

- Cancer Pain

The compound's efficacy in these areas suggests it could offer new avenues for pain management, particularly where traditional analgesics fail or cause significant side effects .

Therapeutic Implications

2. Treatment of Neurodegenerative Diseases

Research indicates that compounds similar to this compound may also play a role in treating neurodegenerative diseases. For instance, thiazole derivatives have shown promise in addressing conditions like Alzheimer's disease and other tauopathies. These compounds may help mitigate tau-mediated neurodegeneration, which is a hallmark of Alzheimer's pathology .

Table 1: Summary of Therapeutic Applications

| Condition | Application | Mechanism |

|---|---|---|

| Chronic Pain | Sodium channel inhibition | Modulation of neuronal excitability |

| Postherpetic Neuralgia | Pain relief | Inhibition of pain pathways |

| Osteoarthritis | Anti-inflammatory effects | Reduction of inflammatory mediators |

| Alzheimer's Disease | Neuroprotection | Targeting tau aggregation |

| Diabetic Neuropathy | Pain management | Neuropathic pain relief |

Case Studies and Research Findings

3. Efficacy in Clinical Trials

Several studies have investigated the efficacy of sodium channel inhibitors, including derivatives of thiazole, for chronic pain management. For example, a study highlighted the effectiveness of aryl carboxamide derivatives in alleviating pain associated with various conditions, showcasing their potential as a new class of analgesics .

In another research effort focused on neurodegenerative diseases, compounds similar to this compound demonstrated significant neuroprotective effects in vitro. These findings suggest that such compounds could be pivotal in developing treatments for Alzheimer's disease by preventing tau-related neurotoxicity .

作用机制

DS12881479 exerts its effects by inhibiting the activity of Mnk1. The compound binds to the autoinhibited state of Mnk1, stabilizing the Mnk-specific DFD motif in the DFD-out conformation. This prevents Mnk1 from switching to the active conformation, thereby inhibiting its kinase activity . The inhibition of Mnk1 leads to reduced phosphorylation of eIF4E, which in turn affects translation initiation and tumorigenesis .

相似化合物的比较

Similar Compounds

ETC-206: Another Mnk1 inhibitor with similar inhibitory activity.

EB1: A compound that targets Mnk1 with comparable potency.

MK2-IN-3 hydrate: An inhibitor of Mnk1 with similar chemical properties.

Uniqueness

DS12881479 is unique due to its high selectivity and potency in inhibiting Mnk1. Its ability to stabilize the autoinhibited state of Mnk1 sets it apart from other inhibitors, making it a valuable tool in cancer research and drug development .

生物活性

1-Methyl-N-(5-phenylthiazol-2-yl)piperidine-4-carboxamide, also known as DS12881479, is a compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of mitogen-activated protein kinase-interacting kinase 1 (Mnk1). This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).

Key Properties:

- Molecular Formula : C15H16N2OS

- Molecular Weight : 272.36 g/mol

- IC50 for Mnk1 : 21 nM, indicating high potency in inhibiting Mnk1 activity.

This compound acts primarily by inhibiting Mnk1, a kinase involved in the regulation of protein synthesis and cell proliferation. The inhibition of Mnk1 leads to reduced phosphorylation of eIF4E, a critical factor in the translation of mRNA into proteins associated with cancer cell growth and survival.

Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it exhibited significant inhibitory activity in the following studies:

These results indicate that this compound is particularly effective against liver (HepG2) and breast (MCF-7) cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole and piperidine moieties significantly influence the compound's biological activity:

- Thiazole Substitution : The presence of phenyl groups on the thiazole ring enhances cytotoxicity.

- Piperidine Modifications : Alterations in the piperidine ring can affect binding affinity to Mnk1 and overall potency.

Study on Cancer Cell Lines

In a comprehensive study assessing various thiazole derivatives, including DS12881479, it was found that compounds with electron-donating groups at specific positions on the phenyl ring demonstrated increased cytotoxicity against cancer cell lines. For instance, substituents such as methyl or methoxy groups were associated with improved activity against MCF-7 cells .

In Vivo Studies

Preliminary in vivo studies using xenograft models demonstrated that DS12881479 effectively suppressed tumor growth in mice implanted with HCT-116 colorectal cancer cells. This suggests potential for therapeutic application in clinical settings .

属性

分子式 |

C16H19N3OS |

|---|---|

分子量 |

301.4 g/mol |

IUPAC 名称 |

1-methyl-N-(5-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C16H19N3OS/c1-19-9-7-13(8-10-19)15(20)18-16-17-11-14(21-16)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18,20) |

InChI 键 |

BTZKRRFKIKIADV-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC(CC1)C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。